2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C6H5BrN4O |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
2-amino-6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H5BrN4O/c7-3-1-4-5(12)9-6(8)10-11(4)2-3/h1-2H,(H3,8,9,10,12) |
InChI Key |
OCDJWIMXKMQDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=NN2C=C1Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) and xylene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and safety. For example, the synthesis of similar compounds has been successfully achieved through sequential flow operations, significantly reducing the total reaction time compared to traditional batch procedures .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can form different ring structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide (NaOMe), xylene, and other nucleophiles. Reaction conditions often involve high temperatures and prolonged reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophile-induced rearrangement can lead to the formation of various pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives .
Scientific Research Applications
2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and Eg5 inhibitor. These activities make it a valuable candidate for drug discovery and development.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules, contributing to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, the compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of an amino group at the 2-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
